Phosphine, 1,14-tetradecanediylbis[diphenyl-
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Overview
Description
Phosphine, 1,14-tetradecanediylbis[diphenyl- is an organophosphorus compound characterized by the presence of a phosphine group attached to a long aliphatic chain. This compound is part of the broader class of tertiary phosphines, which are known for their applications in various chemical reactions and industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of phosphine, 1,14-tetradecanediylbis[diphenyl- typically involves the reaction of diphenylphosphine with a 1,14-dibromoalkane under controlled conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate, which facilitates the nucleophilic substitution reaction. The reaction conditions often include refluxing the mixture in an appropriate solvent like toluene or tetrahydrofuran (THF) to ensure complete conversion .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
Phosphine, 1,14-tetradecanediylbis[diphenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced to form phosphine hydrides.
Substitution: The compound can participate in nucleophilic substitution reactions, where the phosphine group acts as a nucleophile.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed in substitution reactions.
Major Products Formed
Oxidation: Phosphine oxides.
Reduction: Phosphine hydrides.
Substitution: Various substituted phosphines depending on the reactants used.
Scientific Research Applications
Phosphine, 1,14-tetradecanediylbis[diphenyl- has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential role in biological systems as a ligand for metal ions.
Medicine: Explored for its potential use in drug delivery systems due to its ability to form stable complexes with metal ions.
Industry: Utilized in the production of polymers and as a stabilizer in various industrial processes
Mechanism of Action
The mechanism of action of phosphine, 1,14-tetradecanediylbis[diphenyl- involves its ability to act as a ligand, forming complexes with metal ions. These complexes can participate in various catalytic cycles, facilitating reactions such as hydrogenation, hydroformylation, and cross-coupling. The molecular targets include transition metal centers, where the phosphine ligand coordinates to the metal, stabilizing the reactive intermediates and enhancing the reaction rates .
Comparison with Similar Compounds
Similar Compounds
- Phosphine, 1,2-ethanediylbis[diphenyl-
- Phosphine, 1,3-propanediylbis[diphenyl-
- Phosphine, 1,4-butanediylbis[diphenyl-
Uniqueness
Phosphine, 1,14-tetradecanediylbis[diphenyl- is unique due to its long aliphatic chain, which imparts distinct physical and chemical properties. This long chain can influence the solubility, melting point, and reactivity of the compound, making it suitable for specific applications where other shorter-chain phosphines may not be as effective .
Properties
CAS No. |
76734-33-3 |
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Molecular Formula |
C38H48P2 |
Molecular Weight |
566.7 g/mol |
IUPAC Name |
14-diphenylphosphanyltetradecyl(diphenyl)phosphane |
InChI |
InChI=1S/C38H48P2/c1(3-5-7-9-23-33-39(35-25-15-11-16-26-35)36-27-17-12-18-28-36)2-4-6-8-10-24-34-40(37-29-19-13-20-30-37)38-31-21-14-22-32-38/h11-22,25-32H,1-10,23-24,33-34H2 |
InChI Key |
WHGRGOFHPXYJBN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)P(CCCCCCCCCCCCCCP(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
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